

Thermodynamic properties of diallyl phthalate polymerization

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Compound of Interest

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An In-Depth Technical Guide to the Thermodynamic Properties of **Diallyl Phthalate** Polymerization

Abstract

Diallyl phthalate (DAP) is a thermosetting monomer renowned for producing polymers with exceptional thermal stability, dimensional integrity, and electrical insulation properties.[1] These characteristics make it indispensable in high-performance applications, from electronic components to composite materials.[2][3] A fundamental understanding of the thermodynamic driving forces behind DAP polymerization is crucial for researchers and engineers to optimize curing processes, predict material stability, and tailor polymer properties. This guide provides a comprehensive exploration of the core thermodynamic parameters—enthalpy, entropy, and Gibbs free energy—that govern the polymerization of DAP. We will delve into the theoretical underpinnings, present established and derived quantitative data, and provide a detailed experimental protocol for their determination using Differential Scanning Calorimetry (DSC), ensuring a blend of theoretical knowledge and practical, field-proven methodology.

The Thermodynamic Imperative in Polymerization

The spontaneity of any chemical reaction, including polymerization, is dictated by the change in Gibbs free energy (ΔG). The relationship between Gibbs free energy, enthalpy (ΔH), and entropy (ΔS) is described by the fundamental thermodynamic equation:

$$\Delta G_p = \Delta H_p - T\Delta S_p$$

where:

- ΔG_p is the Gibbs free energy of polymerization. A negative value indicates a spontaneous reaction, while a positive value indicates that the reverse reaction (depolymerization) is favored.[4][5]
- ΔH_p is the enthalpy of polymerization, representing the heat released or absorbed during the reaction.
- ΔS_p is the entropy of polymerization, representing the change in randomness or disorder of the system.
- T is the absolute temperature in Kelvin.

For most chain-growth polymerizations, including that of DAP, a large number of disordered monomer molecules are converted into a more ordered, long-chain polymer structure. This results in a significant decrease in the system's translational degrees of freedom, making the entropy of polymerization (ΔS_p) inherently negative.[6] Consequently, for polymerization to be spontaneous ($\Delta G_p < 0$), the enthalpy term (ΔH_p) must be negative (exothermic) and large enough to overcome the unfavorable negative entropy term.[4][6]

This thermodynamic reality gives rise to the concept of the Ceiling Temperature (T_c), the critical temperature at which the polymerization and depolymerization reactions are in equilibrium ($\Delta G_p = 0$).[5] Above the T_c , the $T\Delta S_p$ term dominates, making ΔG_p positive and preventing polymerization.[4] The ceiling temperature can be defined as:

$$T_c = \Delta H_p / (\Delta S_p + R \ln[M]_{eo})$$

where R is the gas constant and $[M]_{eo}$ is the equilibrium monomer concentration.[7]

Thermodynamic Parameters of Diallyl Phthalate Polymerization

The polymerization of DAP is a complex free-radical process. Each monomer possesses two reactive allyl groups, leading to a highly cross-linked, three-dimensional network. The reaction mechanism involves not only intermolecular chain growth and cross-linking but also a significant degree of intramolecular cyclization, where one allyl group on a growing chain reacts with the other allyl group on the same monomer unit.^{[8][9][10]} This intricate process influences the overall thermodynamic output.

Enthalpy of Polymerization (ΔH_p)

The polymerization of DAP is a strongly exothermic process, driven by the conversion of weaker π -bonds in the allyl groups into more stable σ -bonds in the polymer backbone.^[6] Calorimetric studies provide the most direct measurement of this enthalpy change.

One study, combining Differential Scanning Calorimetry (DSC) with infrared spectroscopy, determined the heat of reaction for the polymerization of one of DAP's allyl groups to be 19.4 kcal/mol (81.2 kJ/mol).^[8] Since the DAP monomer contains two allyl groups, the total standard enthalpy of polymerization (ΔH°_p) for the complete conversion of one mole of DAP monomer can be estimated as double this value.

Another investigation using DSC on a DAP resin formulation reported an enthalpy of 17.923 J/g.^[11] Converting this value using DAP's molecular weight (246.26 g/mol)^[12] yields an enthalpy of -4.41 kJ/mol. This lower value is likely reflective of a prepolymer resin system with some degree of prior conversion and the presence of other components, rather than the bulk polymerization of the pure monomer. For fundamental thermodynamic considerations, the value derived per functional group is more appropriate.

Parameter	Value (per mole of DAP)	Source
Standard Enthalpy of Polymerization (ΔH°_p)	-162.4 kJ/mol (-38.8 kcal/mol)	Calculated from ^[8]

This value is based on the complete reaction of both allyl groups.

Entropy of Polymerization (ΔS_p)

Direct experimental data for the entropy of polymerization of DAP is not readily available in the literature. This is a common challenge for complex, cross-linking thermosets. However, we can establish a reasonable estimate based on typical values for vinyl and diene monomers, which generally fall in the range of -100 to -120 J/(mol·K). Given the loss of freedom of two allyl groups and the bulky phthalate core, a value at the higher end of this range is a scientifically sound assumption for illustrative purposes.

- Estimated Standard Entropy of Polymerization (ΔS°_p): ~ -120 J/(mol·K)

This negative value reflects the substantial increase in order as liquid monomer molecules are locked into a rigid, cross-linked polymer network.

Gibbs Free Energy (ΔG_p) and Ceiling Temperature (T_c)

Using the established enthalpy and estimated entropy, we can calculate the standard Gibbs free energy of polymerization at a standard temperature (298 K or 25 °C) and predict the theoretical ceiling temperature.

$$\Delta G^\circ_p = \Delta H^\circ_p - T\Delta S^\circ_p \quad \Delta G^\circ_p = -162,400 \text{ J/mol} - (298 \text{ K} * -120 \text{ J/(mol}\cdot\text{K)}) \quad \Delta G^\circ_p \approx -126.6 \text{ kJ/mol}$$

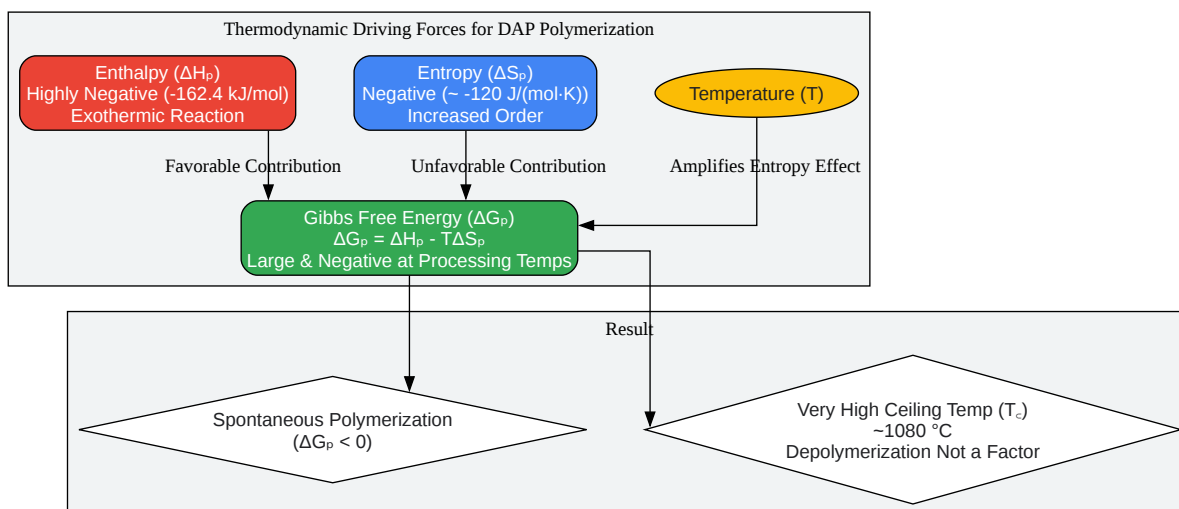
The large negative value of ΔG°_p indicates that the polymerization of DAP is highly spontaneous under standard conditions.

The theoretical ceiling temperature for the bulk polymerization ([M] can be considered part of the standard state) is:

$$T_c = \Delta H^\circ_p / \Delta S^\circ_p \quad T_c = -162,400 \text{ J/mol} / -120 \text{ J/(mol}\cdot\text{K)} \quad T_c \approx 1353 \text{ K (1080 }^\circ\text{C)}$$

This extremely high theoretical ceiling temperature confirms that from a purely thermodynamic standpoint, the polymerization is highly favorable and depolymerization is not a concern under typical processing conditions. The practical thermal stability of the DAP polymer, which begins to decompose between 300-400 °C, is limited by chemical bond degradation, not by thermodynamic polymerization equilibrium.^[1]

The relationship between these thermodynamic parameters is illustrated below.



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Fig. 1: Thermodynamic relationships in DAP polymerization.

Experimental Determination of Enthalpy of Polymerization (ΔH_p)

Differential Scanning Calorimetry (DSC) is the principal analytical technique for determining the enthalpy of polymerization. It measures the heat flow associated with the exothermic curing reaction.[13][14]

Causality Behind Experimental Choices

- Why a Dynamic (Scanning) Method? A temperature ramp (e.g., 10 °C/min) is used to capture the entire polymerization exotherm. This allows for the determination of the total heat of

reaction (ΔH), as well as kinetic information like the onset temperature and the temperature of the maximum reaction rate (T_{peak}).^[14]

- Why an Inert Atmosphere? The polymerization is conducted under a nitrogen or argon atmosphere to prevent oxygen inhibition. Oxygen can react with free radicals, terminating polymerization chains and leading to incomplete cure and inaccurate enthalpy measurements.^[2]
- Why a Second Heating Scan? After the initial cure, the sample is cooled and then reheated using the same temperature program. This second scan establishes an accurate, non-reactive baseline. Subtracting this baseline from the first scan corrects for any changes in the heat capacity of the material as it transitions from a liquid monomer to a solid polymer, ensuring that only the heat from the reaction itself is integrated.^[15]

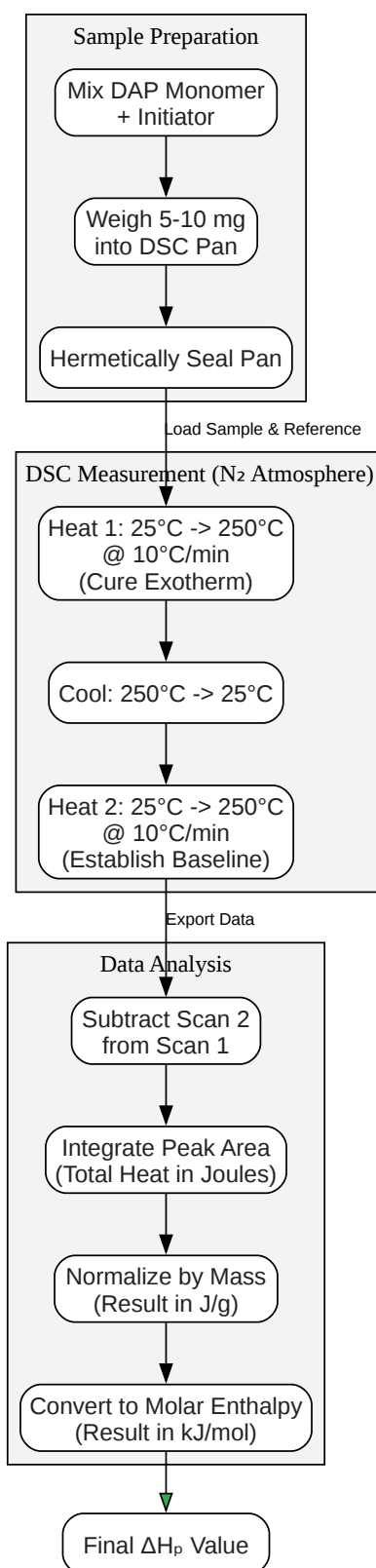
Step-by-Step Experimental Protocol

This protocol is adapted from established methods for thermoset resin characterization.^{[14][15]}

- Preparation of the Sample Mixture:
 - In a small vial, accurately weigh approximately 100 mg of **diallyl phthalate** monomer.
 - Add the desired weight percent of a free-radical initiator (e.g., 1-2 wt% benzoyl peroxide or dicumyl peroxide).
 - Thoroughly but gently mix the components until the initiator is fully dissolved. Avoid introducing excessive air bubbles.
- DSC Sample Encapsulation:
 - Place an empty aluminum DSC pan and lid on a microbalance and tare the weight.
 - Using a micropipette, transfer 5-10 mg of the DAP/initiator mixture into the pan. Record the exact mass.
 - Hermetically seal the pan using a sample press. This prevents the evaporation of the monomer at elevated temperatures, which would cause an endothermic signal and invalidate the results.

- Prepare an empty, hermetically sealed aluminum pan to serve as the reference.
- DSC Instrument Setup and Measurement:
 - Place the sample pan and the reference pan into the DSC cell.
 - Purge the cell with dry nitrogen at a flow rate of 50 mL/min for at least 15 minutes to ensure an inert atmosphere.
 - Equilibrate the cell at a starting temperature well below the reaction onset (e.g., 25 °C).
 - First Heating Scan: Heat the sample from 25 °C to a temperature well above the completion of the exotherm (e.g., 250 °C) at a constant rate of 10 °C/min.
 - Cooling Scan: Cool the sample back down to the starting temperature (25 °C) at a controlled rate (e.g., 20 °C/min).
 - Second Heating Scan: Immediately reheat the now-cured polymer from 25 °C to 250 °C at the same rate of 10 °C/min. This scan will serve as the baseline.
- Data Analysis:
 - Using the instrument's analysis software, subtract the second heating scan (baseline) from the first heating scan.
 - Integrate the area of the resulting exothermic peak. The software will provide the total heat evolved in Joules (J).
 - Calculate the specific enthalpy of polymerization (ΔH) in J/g by dividing the total heat by the initial sample mass.
 - Convert the specific enthalpy to the molar enthalpy of polymerization (ΔH_p) in kJ/mol using the molecular weight of DAP (246.26 g/mol).

The following diagram outlines this workflow.



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Fig. 2: Workflow for DSC determination of ΔH_p .

Conclusion and Implications

The polymerization of **diallyl phthalate** is a thermodynamically robust process, characterized by a large negative enthalpy of polymerization ($\Delta H^{\circ}_p \approx -162.4$ kJ/mol) that overwhelmingly favors the formation of a cross-linked polymer network. The inherent decrease in entropy ($\Delta S^{\circ}_p < 0$) is easily overcome by the exothermic nature of the reaction, resulting in a highly spontaneous process ($\Delta G_p < 0$) and a theoretical ceiling temperature that is far above the polymer's thermal degradation limit.

For researchers and drug development professionals utilizing DAP-based materials, these thermodynamic properties have key implications:

- **Process Control:** The significant heat release requires careful thermal management during bulk polymerization to prevent uncontrolled temperature escalation, which can affect the polymer structure and properties.
- **Material Stability:** The high ceiling temperature ensures that the resulting thermoset polymer is thermodynamically stable and will not revert to monomer under operational stress. Material failure at high temperatures will be due to chemical decomposition rather than depolymerization.
- **Predictive Power:** By understanding these fundamental parameters, scientists can confidently model curing behavior, optimize reaction conditions, and ensure the creation of stable, reliable, and high-performance polymeric materials.

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